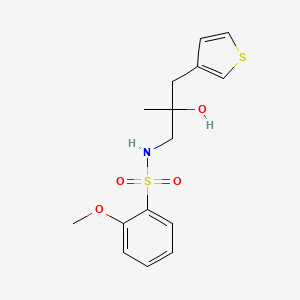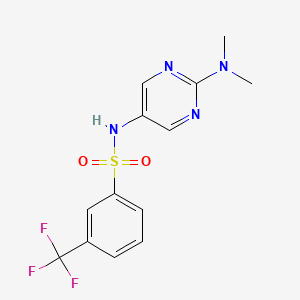
N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as DMS-114, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Development
This compound serves as a precursor for various chemical syntheses, demonstrating its versatility in creating novel derivatives with potential biological activities. Researchers have explored its utility in synthesizing a range of heterocyclic compounds. For instance, it has been involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives were evaluated for their antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria and fungi, highlighting the compound's role in developing new antimicrobial agents (Hassan et al., 2009). Furthermore, the efficiency of catalytic systems involving this compound has been studied, revealing its effectiveness under solvent-free conditions in synthesizing benzenesulfonamides, thereby expanding its applications in medicinal chemistry (Khashi et al., 2014).
Antimicrobial Activity
The antimicrobial activity of derivatives stemming from this compound has been a significant area of research. Several studies have synthesized and evaluated quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives as antimicrobial agents. These studies have provided insights into the structural requirements for antimicrobial activity, with certain derivatives showing high efficacy against Gram-positive bacteria, underscoring the compound's potential in antimicrobial drug development (Unnamed authors, 2019).
Spectroscopic and Structural Studies
Spectroscopic and structural investigations of derivatives of this compound have contributed to understanding its chemical behavior and interaction mechanisms. Such studies have involved comprehensive theoretical and experimental analyses, including DFT/B3LYP and HF methods, to explore its stability, molecular structure, and electronic properties. These investigations not only provide a deeper understanding of the compound's chemical characteristics but also aid in the design of derivatives with optimized properties for various applications (Mansour & Ghani, 2013).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition studies involving derivatives of this compound have shown significant potential in identifying new therapeutic agents. For example, some derivatives have been assessed for their ability to inhibit cyclooxygenase-2, a key enzyme in the inflammatory process, indicating the compound's relevance in developing anti-inflammatory drugs. Molecular docking studies complement these findings by elucidating the interaction mechanisms between the compound's derivatives and target enzymes, providing valuable insights for drug design and development (Al-Hourani et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-10(8-18-12)19-23(21,22)11-5-3-4-9(6-11)13(14,15)16/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCCBXLSJUNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

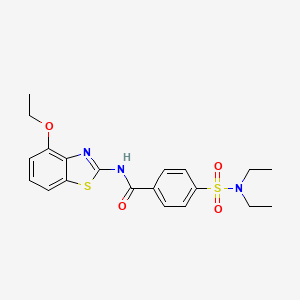
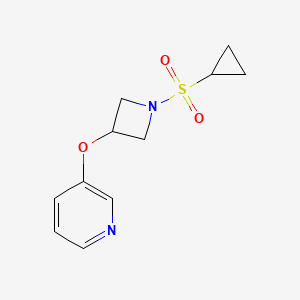
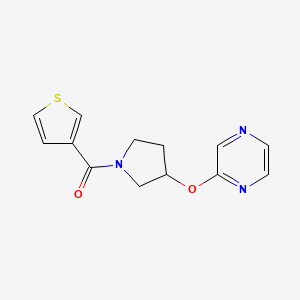


![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)
![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)

